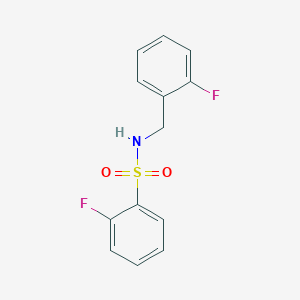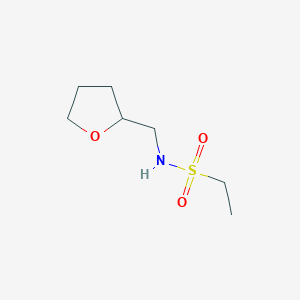![molecular formula C14H14BrN3O3 B10965936 {[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}(oxo)acetic acid](/img/structure/B10965936.png)
{[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}(oxo)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}(oxo)acetic acid is a complex organic compound characterized by its unique structure, which includes a bromobenzyl group, a dimethyl-pyrazolyl moiety, and an oxoacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}(oxo)acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-bromobenzyl chloride, which is then reacted with 3,5-dimethyl-1H-pyrazole under basic conditions to form the intermediate {[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}. This intermediate is then subjected to a reaction with oxoacetic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial process more sustainable.
Chemical Reactions Analysis
Types of Reactions
{[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}(oxo)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
{[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}(oxo)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of {[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}(oxo)acetic acid involves its interaction with specific molecular targets. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the pyrazolyl moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The oxoacetic acid group can participate in redox reactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- {[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}(oxo)acetic acid
- {[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}(oxo)acetic acid
- {[1-(4-methylbenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}(oxo)acetic acid
Uniqueness
The presence of the bromobenzyl group in {[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}(oxo)acetic acid imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can result in different reactivity and biological activity profiles, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H14BrN3O3 |
|---|---|
Molecular Weight |
352.18 g/mol |
IUPAC Name |
2-[[1-[(4-bromophenyl)methyl]-3,5-dimethylpyrazol-4-yl]amino]-2-oxoacetic acid |
InChI |
InChI=1S/C14H14BrN3O3/c1-8-12(16-13(19)14(20)21)9(2)18(17-8)7-10-3-5-11(15)6-4-10/h3-6H,7H2,1-2H3,(H,16,19)(H,20,21) |
InChI Key |
XGINGLLXNOAPQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)Br)C)NC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B10965887.png)
![4-methyl-5-phenyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B10965892.png)
![1-(3-Chloro-4-fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B10965900.png)
![4-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B10965902.png)


![2-({[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10965933.png)
![2-({5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B10965934.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-methylpiperidin-4-yl)propanamide](/img/structure/B10965943.png)
![1-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10965944.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10965949.png)
![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,4-dimethoxyphenyl)benzamide](/img/structure/B10965951.png)
